Cas no 442652-78-0 (4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-6-one)

4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-6-one 化学的及び物理的性質
名前と識別子
-
- 4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-6-one
- 4-(4-chlorophenyl)-3-methyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- SR-01000504477
- AKOS001666840
- EU-0046934
- 4-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one
- 442652-78-0
- F1647-0001
- 4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
- 4-(4-chlorophenyl)-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
- SR-01000504477-1
-
- インチ: 1S/C13H12ClN3O/c1-7-12-10(8-2-4-9(14)5-3-8)6-11(18)15-13(12)17-16-7/h2-5,10H,6H2,1H3,(H2,15,16,17,18)
- InChIKey: IGUDIAXLXYCENN-UHFFFAOYSA-N
- ほほえんだ: C12NNC(C)=C1C(C1=CC=C(Cl)C=C1)CC(=O)N=2
計算された属性
- せいみつぶんしりょう: 261.0668897g/mol
- どういたいしつりょう: 261.0668897g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1647-0001-1mg |
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one |
442652-78-0 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F1647-0001-3mg |
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one |
442652-78-0 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F1647-0001-2μmol |
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one |
442652-78-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F1647-0001-2mg |
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one |
442652-78-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 |
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-6-one 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-6-oneに関する追加情報
Chemical Profile of 4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-bpyridin-6-one (CAS No. 442652-78-0)
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-bpyridin-6-one (CAS No. 442652-78-0) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine scaffold, a class of molecules known for their broad spectrum of pharmacological properties. The presence of a chlorophenyl group at the 4-position and a methyl group at the 3-position introduces specific electronic and steric properties that influence its reactivity and interaction with biological targets.
The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, often found in bioactive molecules targeting various therapeutic areas. The combination of a pyrazole ring fused with a pyridine ring creates a system with multiple hydrogen bond donor and acceptor sites, making it an ideal candidate for designing small-molecule inhibitors or agonists. In recent years, there has been a surge in research focused on developing novel derivatives of this scaffold for applications in oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of 4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-bpyridin-6-one is its potential as a lead compound for drug discovery. The chlorophenyl moiety is known to enhance binding affinity by participating in π-stacking interactions and hydrophobic effects with biological targets. Meanwhile, the methyl group at the 3-position can modulate the compound's solubility and metabolic stability. These structural features make it an attractive starting point for further derivatization and optimization.
Recent studies have highlighted the biological activity of related pyrazolo[3,4-b]pyridine derivatives. For instance, some analogs have shown promising results in inhibiting kinases involved in cancer progression. The chlorophenyl substituent appears to play a crucial role in disrupting aberrant signaling pathways by binding to key enzymatic targets. Preliminary computational studies suggest that 4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-bpyridin-6-one may exhibit similar inhibitory effects on certain kinases due to its structural similarity to known active compounds.
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include cyclization reactions to form the pyrazolo[3,4-b]pyridine core followed by functional group modifications such as chlorination and alkylation. Advanced synthetic techniques like transition-metal-catalyzed cross-coupling reactions can be employed to improve yield and purity. The development of efficient synthetic routes is crucial for scaling up production and conducting further biological evaluations.
In terms of pharmacokinetic properties, the presence of both lipophilic (chlorophenyl) and hydrophilic (pyridine) regions suggests that this compound may have reasonable oral bioavailability. However, detailed pharmacokinetic studies are needed to confirm these predictions. Additionally, the compound's metabolic stability needs to be assessed to ensure it remains active within biological systems long enough to exert its intended therapeutic effect.
One area of active research is the exploration of structure-activity relationships (SAR) within the pyrazolo[3,4-b]pyridine scaffold. By systematically varying substituents such as halogens or alkyl groups at different positions on the core structure, chemists can fine-tune biological activity while minimizing off-target effects. The work done with 4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,bpyridin-6-one contributes valuable data points to this SAR study.
The potential therapeutic applications of this compound are broad and exciting. Given its structural similarity to known bioactive molecules, it could serve as a scaffold for developing treatments against various diseases. For example, derivatives with optimized potency might be explored for their anti-inflammatory or neuroprotective properties. Furthermore, its kinase inhibition profile makes it an intriguing candidate for oncology research where targeted therapies are increasingly sought after.
As computational methods improve, virtual screening techniques are being used more frequently to identify promising hits like this one before investing resources into wet lab synthesis and testing. Machine learning models trained on large datasets can predict binding affinities and other important pharmacokinetic parameters with high accuracy, accelerating drug discovery pipelines significantly.
The development of novel heterocyclic compounds such as this one requires interdisciplinary collaboration between organic chemists, medicinal chemists, biochemists, and biologists working together toward common goals: identifying new molecular targets, designing effective inhibitors, understanding mechanisms of action, optimizing drug-like properties, conducting preclinical studies, moving toward clinical trials, eventually leading toward commercialization if successful enough through regulatory approvals by agencies worldwide including but not limited only too FDA or EMA which sets stringent requirements on safety efficacy quality manufacturing processes etc..
442652-78-0 (4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-6-one) 関連製品
- 1956321-86-0(Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)
- 313405-99-1(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2228167-07-3(tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)
- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)
- 2229479-77-8(2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol)
- 2839156-49-7(Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride)
- 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)
- 2171939-48-1(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidomethyl}pentanoic acid)
- 59448-25-8((2,2'-Bipyridine)diiodonickel)
- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)